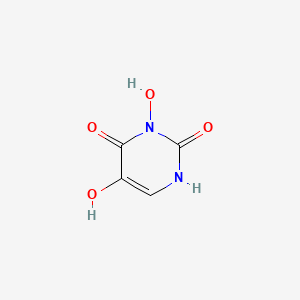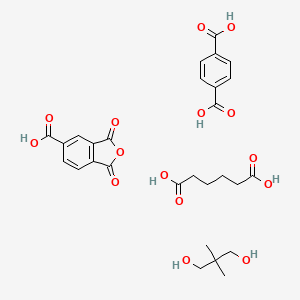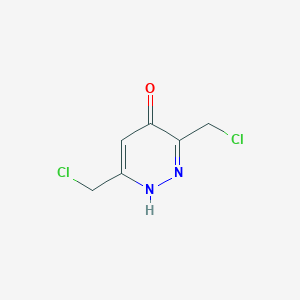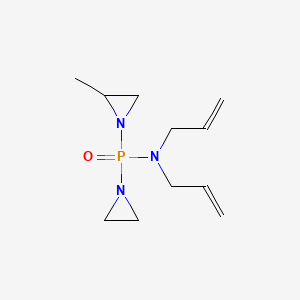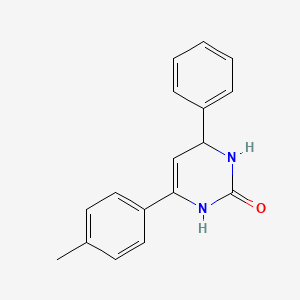
6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea or thiourea. For this specific compound, the following reagents are used:
- 4-Methylbenzaldehyde
- Ethyl acetoacetate
- Urea
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or a Lewis acid like zinc chloride. The mixture is heated under reflux conditions for several hours to yield the desired dihydropyrimidinone.
Industrial Production Methods: In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to enhance the efficiency and yield of the product. The use of microwave irradiation has also been explored to reduce reaction times and improve yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylphenyl groups.
Reduction: Reduction of the carbonyl group in the dihydropyrimidinone ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methylphenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one exerts its effects is primarily through interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved include inhibition of key enzymes in metabolic pathways and modulation of receptor activity.
Comparación Con Compuestos Similares
- 4-Phenyl-3,4-dihydropyrimidin-2(1H)-one
- 6-(4-Chlorophenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
- 6-(4-Methoxyphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Comparison: 6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. The methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to its analogs with different substituents.
Propiedades
Número CAS |
49593-56-8 |
|---|---|
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
6-(4-methylphenyl)-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C17H16N2O/c1-12-7-9-14(10-8-12)16-11-15(18-17(20)19-16)13-5-3-2-4-6-13/h2-11,15H,1H3,(H2,18,19,20) |
Clave InChI |
ZLXKDCUTWFSTAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(NC(=O)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


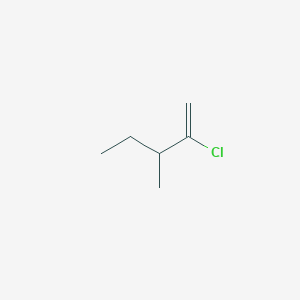
![N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14660405.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)
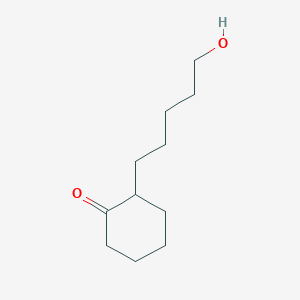


![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
